molecular formula C6H11NO3 B12931387 Methyl 2-amino-2-(oxetan-2-yl)acetate

Methyl 2-amino-2-(oxetan-2-yl)acetate

Cat. No.: B12931387
M. Wt: 145.16 g/mol
InChI Key: IYVWLLNSERJROW-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(oxetan-2-yl)acetate is a heterocyclic compound featuring an oxetane ring, which is a four-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(oxetan-2-yl)acetate can be synthesized through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Another method involves the epoxide opening of oxetane precursors using trimethyloxosulfonium ylide . This reaction is carried out in the presence of a base such as sodium hydride (NaH) in a solvent like DMSO (dimethyl sulfoxide) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(oxetan-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form more complex oxygen-containing compounds.

    Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.

    Substitution: The amino group and ester moiety can participate in substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-CPBA (meta-Chloroperoxybenzoic acid) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxetane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 2-amino-2-(oxetan-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(oxetan-2-yl)acetate involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained structure makes it reactive, allowing it to participate in various biochemical processes. The compound can form covalent bonds with biological molecules, potentially inhibiting or modifying their functions.

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: These compounds also contain a four-membered ring but with a nitrogen atom instead of oxygen.

    Pyrrolidine derivatives: These five-membered ring compounds are structurally similar but have different reactivity and applications.

    Morpholine derivatives: These six-membered ring compounds contain both oxygen and nitrogen atoms and are used in various chemical and pharmaceutical applications.

Uniqueness

Methyl 2-amino-2-(oxetan-2-yl)acetate is unique due to its oxetane ring, which imparts distinct chemical and physical properties. The ring strain in oxetanes makes them more reactive compared to their larger counterparts, enabling unique reactions and applications.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl 2-amino-2-(oxetan-2-yl)acetate

InChI

InChI=1S/C6H11NO3/c1-9-6(8)5(7)4-2-3-10-4/h4-5H,2-3,7H2,1H3

InChI Key

IYVWLLNSERJROW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCO1)N

Origin of Product

United States

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